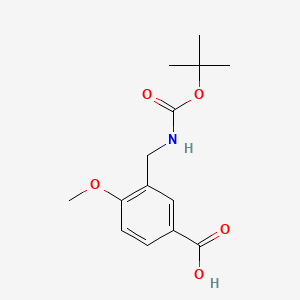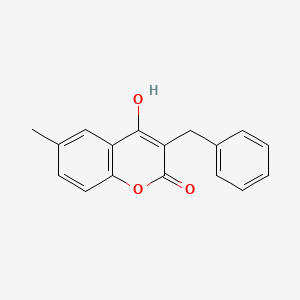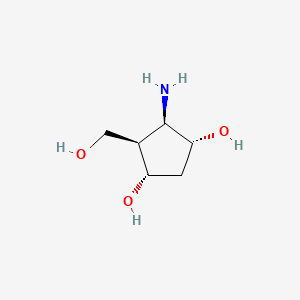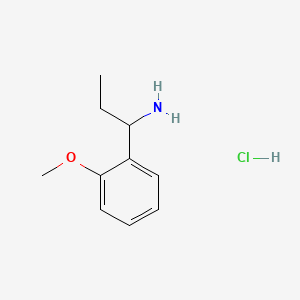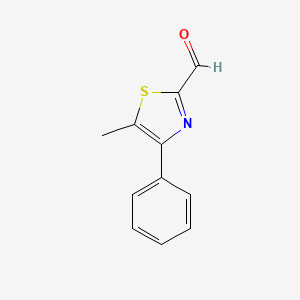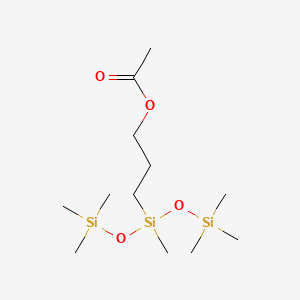
3-(3-Acetoxypropyl)heptamethyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Acetoxypropyl)heptamethyltrisiloxane is a chemical compound with the molecular formula C12H30O4Si3 and a molecular weight of 322.62 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of a similar compound, 3- [3- (hydroxy) (polyethoxy)propyl]-1,1,1,3,5,5,5 -heptamethyltrisiloxane (TS-EO12), was successfully achieved by a hydrosilylation reaction in the presence of a Karstedt catalyst . The structural analysis of the surfactant was done by 1 H-NMR, 13 C-NMR, 29 Si-NMR, and FT-IR analysis .Molecular Structure Analysis
The molecular structure of 3-(3-Acetoxypropyl)heptamethyltrisiloxane is based on the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 60 bonds, including 22 non-H bonds, 13 rotatable bonds, 1 hydroxyl group, 1 secondary alcohol, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
3-(3-Acetoxypropyl)heptamethyltrisiloxane has a boiling point of 67-70°C at 0.8 atmospheric pressure . It has a specific gravity of 0.912 and a refractive index of 1.4098 . It does not react with water under neutral conditions .Aplicaciones Científicas De Investigación
Agricultural Synergistic Agent : Xie et al. (2018) synthesized 3-poly(ethylene glycol) propyl ether-heptamethyltrisiloxane using a catalyst. This product significantly improved the performance of a herbicide sprayed on Alternanthera philoxeroides, demonstrating its potential as an agricultural synergistic agent (Xie et al., 2018).
Surface Functionalization : Smith and Chen (2008) addressed the issue of siloxane bond hydrolysis in 3-aminopropylsilane-functionalized silica surfaces, which is crucial for maintaining surface functionality in aqueous media (Smith & Chen, 2008).
Polysiloxane Synthesis : Lázaro et al. (2013) reported on the synthesis of poly(silyl ether)s, where heptamethyltrisiloxane was effectively used in both homogeneous and heterogeneous catalyst systems for acetophenone hydrosilylation (Lázaro et al., 2013).
Heavy Metal Ion Detection : Lugtenberg et al. (1996) developed polysiloxane-based CHEMFETs for detecting heavy metal ions, indicating the role of siloxane polymers in environmental sensing applications (Lugtenberg et al., 1996).
Synthesis and Solid-State NMR Characterization : Yang et al. (1996) synthesized polysiloxane-immobilized systems and characterized them using NMR, demonstrating the application in material science (Yang et al., 1996).
Electron Mobility in Liquid-Crystalline Materials : Funahashi and Sonoda (2012) synthesized liquid-crystalline perylene tetracarboxylic acid bisimide derivatives with heptamethyltrisiloxane chains, which showed high electron mobility, relevant for electronic applications (Funahashi & Sonoda, 2012).
Agrobacterium-Mediated Transformation in Plant Cell Culture : Skaptsov et al. (2016) studied the application of modified heptamethyltrisiloxane as a detergent in agrobacterial-mediated transformation, highlighting its role in agricultural biotechnology (Skaptsov et al., 2016).
Safety And Hazards
The safety data sheet for 3-(3-Acetoxypropyl)heptamethyltrisiloxane suggests that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, it is advised to avoid letting the chemical enter drains and to prevent further spillage or leakage if it is safe to do so .
Propiedades
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O4Si3/c1-12(13)14-10-9-11-19(8,15-17(2,3)4)16-18(5,6)7/h9-11H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXAYCSMKNDCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetoxypropyl)heptamethyltrisiloxane | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)
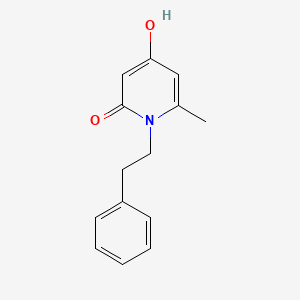
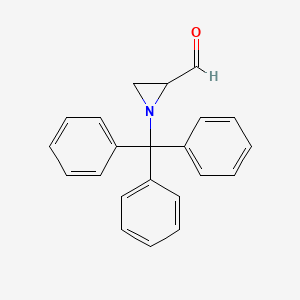
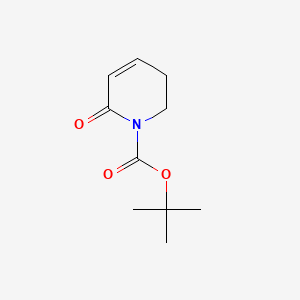
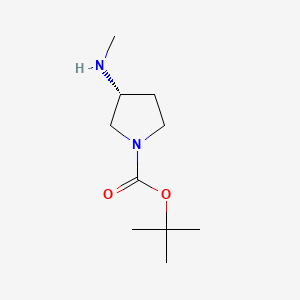
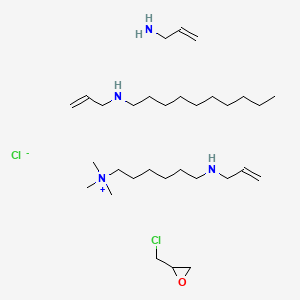
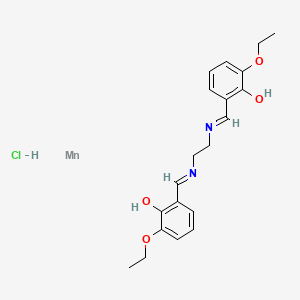
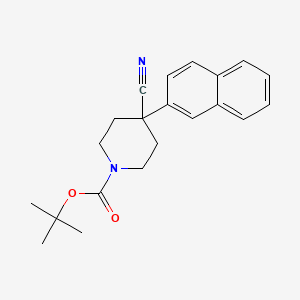
![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)
